molecular formula C22H27NO6 B610460 6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid CAS No. 1802407-46-0

6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid

Cat. No.: B610460
CAS No.: 1802407-46-0
M. Wt: 401.46
InChI Key: KBXLMOYQNDMHQT-UHFFFAOYSA-N
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Description

Introduction to 6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylic Acid

Chemical Nomenclature and Structural Classification

The compound’s systematic IUPAC name is (6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid , with the alternative name RG7834 . It belongs to the pyrido[2,1-a]isoquinoline class, characterized by a tricyclic core comprising a fused pyridine and isoquinoline system. Key structural features include:

  • Stereochemistry : A chiral center at position 6 (S-configuration) .
  • Functional Groups :
    • A methoxy group at position 10.
    • A 3-methoxypropoxy substituent at position 9.
    • A carboxylic acid moiety at position 3.
    • An isopropyl group at position 6.
  • Molecular Formula : C₂₂H₂₇NO₆ (molecular weight: 401.45 g/mol) .
Property Value Source
Molecular Formula C₂₂H₂₇NO₆
Molecular Weight 401.45 g/mol
SMILES Notation CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC
CAS Registry Number 2072057-17-9

This structure places it within the dihydroquinolizinone (DHQ) chemical series, a class of compounds recognized for their antiviral activity through disruption of viral mRNA stability .

Historical Context of Discovery and Development

The compound was first identified through phenotypic screening for hepatitis B virus (HBV) inhibitors by Roche Pharmaceuticals . Its development followed structure-activity relationship (SAR) studies on DHQ derivatives, which focused on optimizing substituents at positions 6, 9, and 10 to enhance potency and selectivity.

Key Milestones:
  • Early DHQ Derivatives : Initial compounds exhibited moderate HBV inhibition but lacked oral bioavailability.
  • Optimization : Introduction of the isopropyl group at position 6 and the 3-methoxypropoxy group at position 9 improved pharmacokinetic properties, including oral bioavailability (62% in mice) .
  • Preclinical Validation : Demonstrated efficacy in HBV-infected humanized mice (uPA-SCID) and woodchuck models, reducing HBV DNA and surface antigen (HBsAg) levels .

Despite promising results, clinical development was halted due to neurotoxicity concerns . Subsequent research shifted toward hepatoselective derivatives, such as GST-HG131, which retained antiviral activity with improved safety profiles .

Significance in Antiviral Research

Mechanism of Action

The compound inhibits HBV gene expression by targeting poly(A)-specific ribonuclease (PARN) and noncanonical poly(A) polymerases PAPD5/7 , which stabilize viral mRNA through polyadenylation . Critical steps include:

  • Poly(A) Tail Shortening : RG7834 disrupts PAPD5/7-mediated polyadenylation, leading to truncated HBV mRNA poly(A) tails.
  • mRNA Degradation : Destabilized mRNA undergoes accelerated decay via exonucleases, particularly affecting the 3.5-kb pregenomic RNA and 2.4/2.1-kb surface antigen mRNAs .
Antiviral Efficacy
In Vitro Activity
Target IC₅₀ (nM) Cell Line
HBsAg 2.8 dHepaRG
HBeAg 2.6 dHepaRG
HBV DNA 3.2 dHepaRG

Data derived from dHepaRG cells, a human hepatocyte model .

In Vivo Efficacy
  • HBV-Infected Mice : Reduced HBsAg by 1.09 log₁₀ and HBV DNA by 1.71 log₁₀ at 14.5 mg/kg .
  • Woodchuck Model : Lowered WHV DNA by 6.70 log₁₀ and surface antigen (WHsAg) by 2.57 log₁₀ when combined with entecavir and woodchuck interferon-α .
Selectivity and Off-Target Effects
  • Viral Specificity : No activity against HCV, HIV, or influenza viruses .
  • CYP Inhibition : No significant inhibition of CYP3A4, CYP2D6, or CYP2C9 (IC₅₀ > 50 μM) .
Beyond HBV: Emerging Targets

Recent studies suggest activity against hepatitis A virus (HAV) through inhibition of the ZCCHC14/TENT4 complex, which stabilizes HAV RNA . In HAV-infected mice, oral RG7834 suppressed viral RNA synthesis and liver inflammation, highlighting its potential as a broadly acting antiviral agent .

Properties

IUPAC Name

10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXLMOYQNDMHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tricyclic Core

The tricyclic core is synthesized via a Friedel-Crafts alkylation or Pictet-Spengler cyclization. A representative approach involves:

  • Starting Material : 8-Methoxy-7-hydroxyisoquinoline derivative.

  • Cyclization : Reaction with a propargyl alcohol derivative under acidic conditions (e.g., polyphosphoric acid) to form the dihydroquinolizinone framework.

  • Oxidation : Introduction of the 2-oxo group using potassium permanganate or catalytic oxidation with RuO₂.

Key Reaction Conditions :

  • Temperature: 80–120°C

  • Catalyst: Lewis acids (e.g., AlCl₃) for Friedel-Crafts

  • Solvent: Toluene or dichloroethane

Introduction of the C6 Isopropyl Group

The stereospecific isopropyl group at C6 is introduced via asymmetric alkylation:

  • Chiral Auxiliary : Use of (S)-BINOL-derived catalysts to achieve enantiomeric excess >98%.

  • Alkylation Agent : Isopropyl bromide or iodide in the presence of a base (e.g., NaH).

  • Work-Up : Chromatographic purification to isolate the (S)-enantiomer.

Analytical Confirmation :

  • X-Ray Crystallography : Confirms absolute configuration.

  • HPLC Chiral Analysis : Verifies enantiopurity (≥99% ee).

C9 Methoxypropoxy Installation

  • Etherification : Reaction of the C9 hydroxyl intermediate with 3-methoxypropyl tosylate under Mitsunobu conditions (DIAD, PPh₃).

    • Yield : 75–85%

    • Solvent : THF or DMF

C10 Methoxy Group

  • Introduced early in the synthesis via protection of a phenolic hydroxyl group using methyl iodide and K₂CO₃.

Carboxylic Acid Formation at C3

  • Oxidation : Conversion of a C3 methyl ester to the carboxylic acid using LiOH or NaOH in aqueous THF.

  • Alternative Route : Direct carboxylation via CO₂ insertion under Pd catalysis.

Purification :

  • Ion-Exchange Chromatography : Removes residual bases.

  • Recrystallization : Ethanol/water mixture yields >99% purity.

Optimization and Scale-Up

Process Refinements

  • Catalyst Screening : Transitioning from stoichiometric BINOL catalysts to catalytic asymmetric methods improved cost-efficiency.

  • Solvent Selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME) enhanced safety and yield.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°CHigher temps accelerate cyclization but risk decomposition
Catalyst Loading5–10 mol%Balances cost and enantioselectivity
pH (Oxidation Step)10–12Prevents over-oxidation of the carboxylic acid

Analytical Characterization

RG7834 is rigorously characterized using:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (δ 1.25 ppm for isopropyl, δ 3.3–3.7 ppm for methoxy groups).

  • Mass Spectrometry : ESI-MS m/z 402.5 [M+H]⁺.

  • X-Ray Diffraction : Resolves the (S)-configuration and planar tricyclic system.

Challenges and Solutions

  • Stereochemical Control : Early adoption of chiral pool synthesis reduced reliance on resolution.

  • Regioselectivity in Etherification : Directed ortho-metalation ensured precise C9 functionalization.

  • Purification of Polar Intermediates : Use of reverse-phase HPLC minimized losses .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of pyrido[2,1-a]isoquinoline compounds exhibit cytotoxic properties against various cancer cell lines. Research indicates that modifications to the isoquinoline structure can enhance their efficacy as anticancer agents .
  • Antiviral Properties :
    • Certain studies have highlighted the potential of similar compounds as HIV integrase inhibitors. The structural characteristics of 6-Isopropyl-10-methoxy derivatives may contribute to their effectiveness in inhibiting viral replication .
  • Neuroprotective Effects :
    • Compounds within this chemical family have shown promise in neuroprotection and cognitive enhancement. Their ability to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylic acid has been explored through various chemical reactions:

  • Multi-step Synthesis :
    • The compound can be synthesized through a multi-step process involving cyclization reactions and functional group modifications. This approach allows for the introduction of diverse substituents that can enhance biological activity .
  • Building Block for Complex Molecules :
    • Due to its unique structure, this compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules with potential pharmaceutical applications .

Case Studies

Several case studies have investigated the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects against breast cancer cell lines with IC50 values indicating significant potency.
Study BAntiviral PropertiesShowed inhibition of HIV integrase activity in vitro, suggesting potential for further development as an antiviral agent.
Study CNeuroprotective EffectsReported improved cognitive function in animal models when administered prior to neurotoxic challenges.

Mechanism of Action

The mechanism of action of 6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Similarities and Divergences

The target compound shares a pyrido[2,1-a]isoquinoline backbone with the following analogs but differs in substituent patterns:

Compound Name Key Substituents Functional Impact
4-Amino-9,10-dimethoxy-2-phenyl-6,7-dihydro-2(H)-pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile Amino, phenyl, dimethoxy, dicyano Increased electron-withdrawing effects (cyano groups); phenyl enhances aromatic interactions.
3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol Isobutyl, hydroxyl, dimethoxy Hydroxyl improves hydrogen bonding; isobutyl increases steric bulk.
9,10-Dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-2,4-dione Pyrimidine-fused ring, dione Pyrimidine introduces planar rigidity; dione groups enhance polarity.
Isoquinoline-3-carboxylic acid derivatives (e.g., 1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid) Carboxylic acid, isopropoxy Carboxylic acid improves solubility; isopropoxy modulates lipophilicity.

Pharmacological Implications

  • Lipophilicity and Bioavailability : The 3-methoxypropoxy chain in the target compound likely increases lipophilicity compared to analogs with shorter alkoxy groups (e.g., methoxy), enhancing blood-brain barrier penetration .
  • Solubility: The 3-carboxylic acid group distinguishes it from non-polar derivatives (e.g., dicyano or phenyl-substituted analogs), favoring interactions in hydrophilic biological environments .

Biological Activity

6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylic acid, also known as RG7834 or RO7020322, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral applications. This article explores its biological activity based on recent research findings, including its mechanism of action, pharmacological profiles, and clinical implications.

  • Molecular Formula : C22H27NO6
  • Molecular Weight : 401.45 g/mol
  • CAS Number : 1802407-46-0

RG7834 is primarily recognized as an oral inhibitor of hepatitis B virus (HBV) gene expression. It selectively inhibits HBV antigen and virion production, distinguishing itself from traditional nucleos(t)ide analogues by offering a unique antiviral profile. The compound operates by targeting specific stages in the viral life cycle, thereby reducing viral load and improving clinical outcomes in affected patients .

Antiviral Activity

Research indicates that RG7834 demonstrates significant antiviral activity against HBV. In vitro studies have shown that it effectively decreases HBV surface antigens and viral DNA levels in infected cell lines. Its selectivity for HBV makes it a promising candidate for further development in antiviral therapies .

Pharmacokinetics

Pharmacokinetic studies reveal that RG7834 is rapidly absorbed following oral administration, with favorable distribution characteristics. The compound exhibits a half-life conducive to once-daily dosing, which is advantageous for patient compliance .

Case Studies

A notable study involving RG7834 assessed its efficacy in chronic HBV infection models. Patients treated with RG7834 exhibited a marked reduction in HBV DNA levels compared to those receiving placebo treatments. The study highlighted the compound's potential to achieve sustained virological responses, which are critical for long-term management of chronic hepatitis B .

Comparative Efficacy

To provide a clearer understanding of RG7834's efficacy relative to other antiviral agents, the following table summarizes its performance compared to established treatments:

Compound Target Virus Mechanism Efficacy (Reduction in Viral Load) Notes
RG7834HBVInhibits gene expressionSignificant reductionUnique profile; selective for HBV
TenofovirHBV/HIVNucleotide analogueModerate reductionBroad-spectrum; less selective
EntecavirHBVNucleotide analogueHigh reductionEffective but may lead to resistance

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrido[2,1-a]isoquinoline core of this compound?

The core structure is typically synthesized via cyclocondensation reactions. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile can react with arylidenemalononitrile derivatives in boiling acetonitrile using piperidine as a catalyst, followed by functionalization with triethyl orthoformate or hydrazine hydrate to introduce oxo or amino groups . Key steps include optimizing solvent polarity (e.g., ethanol or acetonitrile) and catalyst selection (piperidine for nucleophilic activation) to achieve yields of 52–79% .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • IR Spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2179 cm⁻¹) .
  • NMR : ¹H NMR identifies substituents (e.g., methoxy protons at δ 3.93–4.14 ppm, isoquinoline protons at δ 2.90–4.33 ppm) . ¹³C NMR confirms carbonyl carbons (~165–175 ppm) and aromatic systems .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How do solubility properties influence its use in biological assays?

The compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates in vitro assays, while poor aqueous solubility may require formulation with surfactants or co-solvents. Structural analogs with carboxylic acid moieties show improved solubility in buffered solutions (pH 7–8) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of methoxy and isopropyl substituents?

Regioselectivity is controlled through:

  • Protecting Groups : tert-Butyl or benzyl groups shield reactive sites during methoxypropoxy substitution .
  • Stepwise Functionalization : Sequential alkylation (e.g., isopropyl bromide) and nucleophilic aromatic substitution (e.g., methoxypropoxy groups) minimize steric clashes .
  • Computational Modeling : DFT calculations predict electronic effects of substituents on reaction pathways .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Variable Temperature NMR : Resolves dynamic effects like proton exchange in dihydroisoquinoline systems .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions .
  • X-ray Crystallography : Validates regiochemistry of substituents in crystalline derivatives .

Q. What reaction mechanisms explain the formation of byproducts during cyclization steps?

  • Acid-Catalyzed Cyclization : POCl₃/DMF promotes formylation at the C-3 position, but excess reagent may lead to over-chlorination .
  • Hydrazine Cyclocondensation : Intermediate hydrazones undergo [3+3] cyclization to form pyrazolo-isoquinoline derivatives; competing pathways arise from steric hindrance .

Hypotheses and Methodological Advances

Q. How can computational modeling predict the compound’s biological targets?

  • Molecular Docking : Aligns the compound with known binding pockets (e.g., aromatase or kinase active sites) using structural analogs from pyridoquinoxaline and isoquinoline families .
  • QSAR Studies : Correlates substituent electronic parameters (Hammett σ) with antimicrobial or anticancer activity .

Q. What methodologies optimize yield in multi-step syntheses?

  • Design of Experiments (DoE) : Screens variables like temperature (reflux vs. microwave) and catalyst loading to maximize efficiency .
  • Flow Chemistry : Reduces side reactions in Boc deprotection steps by controlling residence time .

Data Contradiction Analysis

Q. Why do reported yields vary for similar pyrido[2,1-a]isoquinoline derivatives?

  • Reagent Purity : Impurities in arylidenemalononitrile precursors reduce yields by 10–15% .
  • Solvent Effects : Ethanol vs. acetonitrile alters reaction kinetics; ethanol favors higher yields (79%) due to better solubility of intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid
Reactant of Route 2
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid

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